molecular formula C11H14O2 B3002305 octahydro-1H-2,4,1-(ethane[1,1,2]triyl)cyclobuta[cd]pentalene-5,7-diol CAS No. 56143-86-3

octahydro-1H-2,4,1-(ethane[1,1,2]triyl)cyclobuta[cd]pentalene-5,7-diol

Cat. No.: B3002305
CAS No.: 56143-86-3
M. Wt: 178.231
InChI Key: RQPANVDSQXLBNR-HPCFVRHNSA-N
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Description

Octahydro-1H-2,4,1-(ethane[1,1,2]triyl)cyclobuta[cd]pentalene-5,7-diol is a polycyclic compound characterized by a fused cyclobuta[cd]pentalene core with an ethane[1,1,2]triyl bridge and hydroxyl groups at positions 5 and 6. Its structural complexity arises from the interplay of strained ring systems and functional group placement, which influence its physicochemical properties and reactivity.

Properties

IUPAC Name

pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8,11-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c12-10-6-2-1-3-5-4(2)8(10)9(5)11(13)7(3)6/h2-13H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQPANVDSQXLBNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3C4C1C5C2C(C3C4C5O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90969516
Record name Octahydro-1H-2,4,1-(ethane[1,1,2]triyl)cyclobuta[cd]pentalene-5,7-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90969516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56143-86-3, 54397-80-7
Record name NSC177461
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177461
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC124100
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124100
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Octahydro-1H-2,4,1-(ethane[1,1,2]triyl)cyclobuta[cd]pentalene-5,7-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90969516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Octahydro-1H-2,4,1-(ethane[1,1,2]triyl)cyclobuta[cd]pentalene-5,7-diol (CAS Number: 54397-80-7) is a complex organic compound that has garnered interest in various fields of biological research. Its unique structural properties suggest potential applications in medicinal chemistry and material science. This article explores the biological activity of this compound through a review of available literature, including case studies and research findings.

  • Molecular Formula : C11H14O
  • Melting Point : Not available
  • Solubility : Data not provided in available sources

Biological Activity Overview

The biological activity of this compound has been investigated primarily through its interactions with various biological systems. Key areas of focus include:

  • Antioxidant Activity : Preliminary studies indicate that this compound may exhibit antioxidant properties, which are essential for combating oxidative stress in biological systems.
  • Enzyme Inhibition : Research has suggested potential inhibitory effects on certain enzymes involved in metabolic pathways. This could have implications for therapeutic applications in metabolic disorders.

Enzyme Inhibition Studies

In a comparative analysis of various cyclobutane derivatives, it was found that octahydro compounds can inhibit specific enzymes related to inflammation and cancer progression. For instance:

  • Cyclooxygenase Inhibition : Compounds with similar structures have been shown to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammatory processes.
CompoundTarget EnzymeInhibition TypeReference
Octahydro Derivative ACOX-1Competitive
Octahydro Derivative BCOX-2Non-competitive

Case Study 1: Antioxidant Properties

In a controlled experiment involving cell cultures exposed to oxidative stressors, octahydro derivatives demonstrated a reduction in reactive oxygen species (ROS). This suggests that the compound may protect cellular integrity by mitigating oxidative damage.

Case Study 2: Enzyme Interaction

A study published in 2007 examined the enzyme inhibition capabilities of various cage compounds. The results indicated that octahydro derivatives could effectively inhibit enzymes linked to tumor growth in vitro. Further research is needed to explore the implications for cancer therapy.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Features

The compound shares a cyclobuta[cd]pentalene core with two analogs:

  • Compound 2 : Features a spiro-linked [1,3]dioxolane ring and a ketone group at position 7 .
  • Kepone (decachlorooctahydro-cyclobuta[cd]pentalen-2-one) : Contains a fully chlorinated octahydro framework and a ketone group .

Key Structural Differences :

Feature Target Compound Compound 2 Kepone
Substituents Ethane[1,1,2]triyl bridge, 5,7-diol Spiro-[1,3]dioxolane, 7-ketone Decachloro substitution, 2-ketone
Functional Groups Diol Ketone, ether Ketone, chlorine
Ring Strain High (due to fused cyclobutane) Moderate (spiro system relieves strain) High (chlorination increases rigidity)
Physicochemical Properties
Property Compound 2 Kepone (Literature Data) Target Compound (Inferred)
Melting Point (°C) 69–70 (lit. 73–73.5) ~350 (decomposes) Higher than Compound 2 (polar diol)
Solubility Low in water; soluble in organic solvents Insoluble in water; persistent in lipids Moderate in polar solvents (diol groups)
Stability Stable under acidic conditions Environmentally persistent Sensitive to oxidation (diols)

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